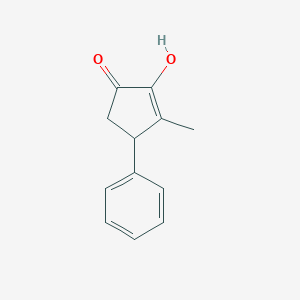
2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C12H12O2 It is a cyclopentenone derivative, characterized by a hydroxyl group at the second position, a methyl group at the third position, and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one typically involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar condensation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methyl-4-phenylcyclopent-2-en-1-one.
Reduction: Formation of 2-hydroxy-3-methyl-4-phenylcyclopentanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but lacks the phenyl group.
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Similar structure but lacks the methyl group.
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one: Similar structure but has an ethyl group instead of a phenyl group
Uniqueness
2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclopentenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
647024-59-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-8-10(7-11(13)12(8)14)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3 |
InChI Key |
KLGHUEXNXOLESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


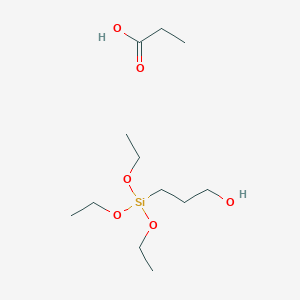

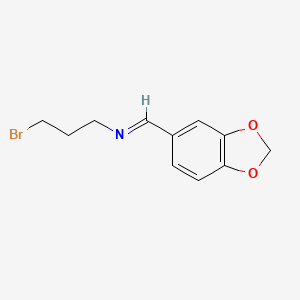
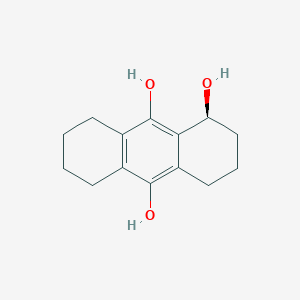

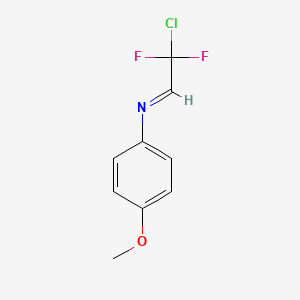
silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
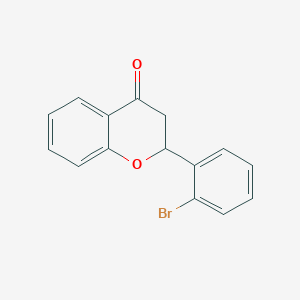

![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
